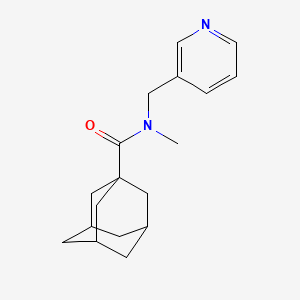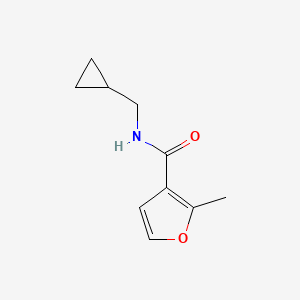![molecular formula C17H21N3O2 B7511129 [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone, also known as MPPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPPM belongs to the class of pyrazole derivatives and has been found to possess various biochemical and physiological effects.
作用機序
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone exerts its effects through various mechanisms of action. In cancer therapy, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also induces apoptosis in cancer cells through the activation of caspase-3 and -9. In inflammation, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorders, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has been found to have a neuroprotective effect through the inhibition of oxidative stress and the activation of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has been found to possess various biochemical and physiological effects. In cancer therapy, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone inhibits the growth of cancer cells and induces apoptosis. [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also inhibits angiogenesis, the formation of new blood vessels that is essential for tumor growth. In inflammation, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also inhibits the activity of PDE4, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has been found to have a neuroprotective effect and improve cognitive function. [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also inhibits oxidative stress, which is involved in the pathogenesis of neurological disorders.
実験室実験の利点と制限
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also has a well-defined chemical structure, which allows for accurate analysis and characterization. However, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied, and its potential side effects are not fully understood. [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also has limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone. In cancer therapy, further studies are needed to determine the optimal dosage and administration route of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone. The potential side effects of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also need to be investigated. In inflammation, studies are needed to determine the effectiveness of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone in animal models of chronic inflammation. In neurological disorders, further studies are needed to determine the optimal dosage and administration route of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone. The potential side effects of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone also need to be investigated. The potential use of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone in combination with other therapeutic agents also needs to be explored.
合成法
The synthesis of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone involves a multi-step process that includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form 5-methyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde. This intermediate is then converted to the final product, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone, through a reaction with 3-methylmorpholine and paraformaldehyde. The synthesis of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has been optimized to produce high yields and purity.
科学的研究の応用
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has been studied for its potential therapeutic applications in various scientific research fields such as cancer therapy, inflammation, and neurological disorders. In cancer therapy, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurological disorders, [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone has been found to have a neuroprotective effect and improve cognitive function.
特性
IUPAC Name |
[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-6-4-5-7-16(12)20-14(3)15(10-18-20)17(21)19-8-9-22-11-13(19)2/h4-7,10,13H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEXANKBSHWDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)
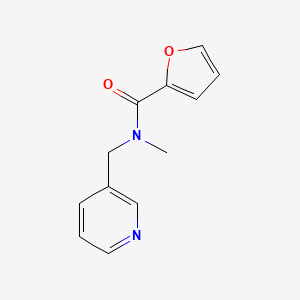
![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)
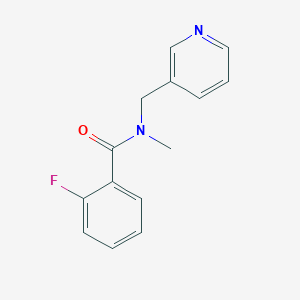
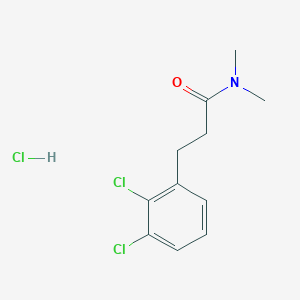

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
